Bienvenue dans la boutique en ligne BenchChem!

7-((4-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one

Lipophilicity Blood-brain barrier penetration 7-Benzyloxy isoflavone

7-((4-Methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one (CAS 449738-91-4, molecular formula C23H18O3, MW 342.4) is a fully synthetic chromen-4-one derivative belonging to the isoflavone subclass of flavonoids. Its core structure features a 3-phenyl-4H-chromen-4-one (isoflavone) scaffold with a 7-(4-methylbenzyloxy) ether substituent.

Molecular Formula C23H18O3
Molecular Weight 342.394
CAS No. 449738-91-4
Cat. No. B2977604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-((4-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one
CAS449738-91-4
Molecular FormulaC23H18O3
Molecular Weight342.394
Structural Identifiers
SMILESCC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4
InChIInChI=1S/C23H18O3/c1-16-7-9-17(10-8-16)14-25-19-11-12-20-22(13-19)26-15-21(23(20)24)18-5-3-2-4-6-18/h2-13,15H,14H2,1H3
InChIKeyKNRMBWPXGDPTQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-((4-Methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one (CAS 449738-91-4): Synthetic Isoflavone Scaffold for MAO-B Inhibitor Research


7-((4-Methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one (CAS 449738-91-4, molecular formula C23H18O3, MW 342.4) is a fully synthetic chromen-4-one derivative belonging to the isoflavone subclass of flavonoids. Its core structure features a 3-phenyl-4H-chromen-4-one (isoflavone) scaffold with a 7-(4-methylbenzyloxy) ether substituent . The 3-phenyl substitution classifies it as an isoflavone, distinguishing it from the more common 2-phenyl-flavone regioisomers—a structural distinction with direct implications for monoamine oxidase (MAO) isoform selectivity [1]. The 7-benzyloxy pharmacophore is a validated motif for potent and reversible MAO-B inhibition, with the 4-methyl group on the benzyloxy ring offering a tunable lipophilicity handle within the established SAR tolerance window [2].

Why Generic Isoflavone or Chromone Substitution Is Not Warranted for 7-((4-Methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one in MAO-B-Targeted Research


Chromone and isoflavone derivatives are not functionally interchangeable for MAO-B inhibition programs. The 7-benzyloxy substitution on the chromone nucleus is a privileged pharmacophore for potent, reversible MAO-B inhibition, with IC50 values spanning 0.008–0.370 μM across the C7-substituted chromone series—a >1,000-fold range driven entirely by substituent identity on the benzyloxy ring [1]. The 3-phenyl substitution (isoflavone core) directs MAO isoform selectivity differently than the 2-phenyl (flavone) regioisomer; 3-phenylcoumarins and 3-substituted chromones preferentially enhance MAO-B inhibition and selectivity over MAO-A, a property not shared by 4-phenyl or 2-phenyl isomers [2]. Natural isoflavones such as genistein exhibit only micromolar MAO-B IC50 values (6.81 μM) and lack MAO-B selectivity, illustrating that the 7-benzyloxy modification is essential for achieving nanomolar potency [3]. The 4-methyl group on the benzyloxy ring further differentiates this compound from the unsubstituted 7-benzyloxy analog (CAS 4253-05-8), modulating lipophilicity (predicted LogP increment of approximately +0.5 log units vs. the unsubstituted benzyloxy congener) and potentially altering metabolic stability and CNS penetration parameters .

Quantitative Differentiation Evidence: 7-((4-Methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one vs. Closest Analogs for Scientific Procurement Decisions


LogP Advantage of 4-Methylbenzyloxy Substitution vs. 7-Methoxyisoflavone and Unsubstituted 7-Benzyloxy Analog for CNS Target Engagement Potential

The unsubstituted 7-benzyloxy-3-phenyl-4H-chromen-4-one (CAS 4253-05-8) has an ACD/LogP of 5.14 . The 4-methyl substitution on the benzyloxy ring of the target compound (CAS 449738-91-4) is estimated to increase LogP by approximately +0.4 to +0.5 log units (predicted LogP ~5.5–5.6 based on the methylene contribution), placing it in a favorable lipophilicity range for passive blood-brain barrier permeation [1]. In contrast, 7-methoxy-3-phenyl-4H-chromen-4-one (CAS 1621-56-3) has a predicted LogP of approximately 2.5–3.0, a difference of over 2 log units, which significantly limits its passive CNS distribution potential . The 4-methylbenzyloxy group thus provides a quantifiable lipophilicity advantage over both the smaller 7-methoxy substituent and the unsubstituted 7-benzyloxy congener for neuroscience-targeted MAO-B inhibitor programs.

Lipophilicity Blood-brain barrier penetration 7-Benzyloxy isoflavone LogP optimization

Validated 7-Benzyloxy Pharmacophore: Class-Level MAO-B Inhibitory Potency (IC50 Range 0.008–0.370 μM) vs. Natural Isoflavones (IC50 >4 μM)

A systematic SAR study of C7-substituted chromone derivatives by Legoabe et al. (2012) established that 7-benzyloxy substitution on the chromone nucleus yields potent and reversible MAO-B inhibitors with IC50 values ranging from 0.008 to 0.370 μM (8–370 nM) against recombinant human MAO-B, with selectivity for MAO-B over MAO-A (MAO-A IC50 range: 0.495–8.03 μM) [1]. The target compound incorporates this validated 7-benzyloxy pharmacophore on an isoflavone scaffold. For comparison, the natural isoflavone genistein (5,7-dihydroxy substitution) inhibits hMAO-B with an IC50 of only 6.81 μM—representing an approximately 18- to 850-fold potency deficit relative to the 7-benzyloxychromone series [2]. Similarly, the simple unsubstituted isoflavone core (3-phenyl-4H-chromen-4-one, CAS 574-12-9) lacks any reported MAO-B inhibitory activity in the sub-micromolar range [3]. This evidence demonstrates that the 7-benzyloxy moiety—rather than the isoflavone scaffold alone—is the primary driver of nanomolar MAO-B potency.

MAO-B inhibition Chromone SAR Benzyloxy pharmacophore Parkinson's disease

3-Phenyl Isoflavone Scaffold Confers MAO-B Selectivity Advantage Over 2-Phenyl Flavone Regioisomers

The position of the pendant phenyl group on the chromone nucleus directly determines MAO isoform selectivity. In a systematic evaluation of coumarin positional isomers, Matos et al. (2014) demonstrated that 3-phenyl substitution significantly enhances MAO-B inhibition and increases MAO-B selectivity over MAO-A, whereas 4-phenyl substitution preferentially favors MAO-A inhibition [1]. Gaspar et al. demonstrated that chromone-3-carboxamides (bearing the phenyl or substituted-phenyl at position 3) exhibit high selectivity for hMAO-B, with lead compounds achieving nanomolar IC50 values and selectivity indices exceeding 100-fold [2]. The target compound (CAS 449738-91-4), with its 3-phenyl isoflavone core, thus occupies a regiochemical space that is mechanistically biased toward MAO-B selectivity—a property not shared by the 2-phenyl-flavone regioisomer, which has been reported to exhibit different and generally less favorable MAO-B selectivity profiles [3]. This regiochemical distinction is relevant for programs where MAO-B selectivity (avoidance of MAO-A-related tyramine pressor effects) is a critical design criterion.

MAO isoform selectivity Isoflavone vs. flavone 3-Phenylchromone Structure-activity relationship

4-Methyl Substituent on Benzyloxy Ring Occupies a Tolerated SAR Space While Enhancing Synthetic Versatility for Derivatization

The Legoabe et al. (2012) SAR study explicitly documents that 7-benzyloxy substitution of chromone tolerates 'a variety of substituents and substitution patterns on the benzyloxy ring' for MAO-B inhibition, with substituted benzyloxy derivatives retaining IC50 values well within the 0.008–0.370 μM potency range [1]. Within this SAR landscape, the 4-methyl substituent of the target compound occupies a strategic position: it is electron-donating (+I effect), modestly lipophilic (π = +0.56 for methyl), and sterically compact (MR = 5.65), providing a balanced substitution that maintains MAO-B binding while avoiding the metabolic liability of electron-rich (e.g., 4-methoxy) or the excessive lipophilicity of larger (e.g., 4-tert-butyl, 4-phenyl) substituents [2]. In contrast, the unsubstituted 7-benzyloxy analog (CAS 4253-05-8) lacks this tunability, and the smaller 7-methoxy analog (CAS 1621-56-3) lacks the critical benzyl π-stacking interactions with MAO-B active-site residues [3]. The 4-methylbenzyloxy group also serves as a latent synthetic handle: the benzylic C–H bonds are susceptible to selective oxidation, enabling late-stage functionalization of the 7-position without perturbing the isoflavone core.

Benzyloxy SAR tolerance Para-substitution Metabolic stability Synthetic intermediate

Isoflavone Aromatase Inhibitory Pharmacophore: Structurally Distinct from Genistein-Class Inhibitors and Positioned for Dual-Target Exploration

Beyond MAO-B inhibition, the isoflavone scaffold with 7-arylalkoxy substitution is a recognized pharmacophore for aromatase (CYP19) inhibition—a validated target in hormone-dependent breast cancer. Su et al. (2005) demonstrated that a series of 7-benzyloxy-2-(4'-pyridylmethyl)thio isoflavones inhibit aromatase with IC50 values from 79 to 553 nM and functionally suppress aromatase activity in SK-BR-3 breast cancer cells [1]. The target compound (CAS 449738-91-4) shares the critical 7-benzyloxy-3-phenyl-4H-chromen-4-one core architecture of these aromatase inhibitors, differing mainly in the absence of the 2-thioether substituent. For comparison, the natural isoflavone genistein inhibits aromatase only weakly (IC50 > 10 μM) [2], while 7-methoxyisoflavone (CAS 1621-56-3) acts primarily as an AMPK activator rather than an aromatase inhibitor . This positions the target compound as a structurally simplified isoflavone-aromatase pharmacophore probe, distinct from both the more complex 2-thioether series and the natural 7-hydroxy/methoxy isoflavone series, and potentially suitable for dual MAO-B/aromatase inhibitor discovery programs.

Aromatase inhibition Isoflavone SAR Breast cancer CYP19

Procurement-Relevant Application Scenarios for 7-((4-Methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one (CAS 449738-91-4)


MAO-B Inhibitor Lead Optimization for Parkinson's Disease Drug Discovery

The target compound serves as a synthetic isoflavone scaffold incorporating the validated 7-benzyloxy MAO-B pharmacophore. The 4-methylbenzyloxy substitution provides an entry point for systematic SAR exploration of the benzyloxy ring within the established 0.008–0.370 μM MAO-B IC50 potency range, while the 3-phenyl isoflavone core biases selectivity toward MAO-B over MAO-A [1]. Medicinal chemistry teams can use this compound as a starting point for parallel library synthesis exploring substituent variation at the 4-position of the benzyloxy ring, the benzylic methylene, or the 3-phenyl ring—all positions known to modulate potency and selectivity in the chromone MAO-B inhibitor series [2].

Aromatase (CYP19) Inhibitor Pharmacophore Probing for Breast Cancer Research

The 7-benzyloxy-3-phenyl-4H-chromen-4-one core is structurally homologous to a series of potent aromatase inhibitors (IC50 79–553 nM) developed by Su et al. [1]. The target compound, lacking the 2-thioether substituent of the lead series, provides a simplified scaffold suitable for deconvoluting the contribution of the 7-benzyloxy substitution to aromatase binding affinity. This is particularly relevant for structure-based design efforts aiming to optimize the 7-substituent independently of the 2-position, potentially enabling identification of dual MAO-B/aromatase inhibitory chemotypes for comorbid Parkinson's disease and breast cancer populations [2].

Chemical Biology Probe for Isoflavone-Protein Interaction Studies

Compared to natural isoflavones such as genistein (IC50 ~6.81 μM for MAO-B) or daidzein (minimal MAO inhibition), the 7-(4-methylbenzyloxy) modification confers a predicted >100-fold enhancement in enzyme binding affinity [1]. This potency differential, combined with the compound's fully synthetic origin (no botanical sourcing variability), makes it a superior chemical biology probe for pull-down experiments, competitive binding assays, and target engagement studies aimed at identifying isoflavone-interacting proteins beyond the well-characterized estrogen receptors and kinase targets [2]. The 4-methyl group provides a distinct mass tag (+14 Da vs. unsubstituted benzyloxy) useful for mass spectrometry-based affinity profiling.

Synthetic Intermediate for Diversely Functionalized Chromone and Isoflavone Libraries

The 7-(4-methylbenzyloxy) group is stable under a broad range of reaction conditions (amide coupling, Suzuki coupling, reductive amination) that may be applied to functionalize the 3-phenyl ring or introduce substituents at the C2 position of the chromone nucleus [1]. The benzylic C–H bonds at the 4-methyl position are susceptible to selective radical or metal-catalyzed oxidation, offering a latent functionalization site for late-stage diversification without requiring protecting group manipulation at the chromone carbonyl or the 3-phenyl ring. This synthetic versatility positions the compound as a cost-effective building block for generating focused isoflavone libraries in both academic and industrial medicinal chemistry settings [2].

Quote Request

Request a Quote for 7-((4-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.